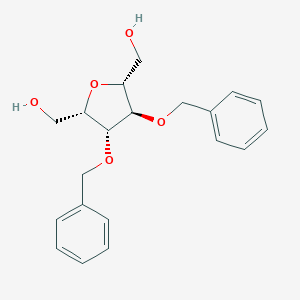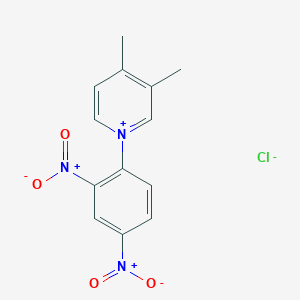
1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride is a chemical compound known for its distinctive structure and reactivity It is a derivative of pyridinium chloride, substituted with a 2,4-dinitrophenyl group and two methyl groups at the 3 and 4 positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dinitrophenyl)-3,4-dimethyl-pyridinium chloride typically involves the reaction of 1-chloro-2,4-dinitrobenzene with 3,4-dimethylpyridine. The reaction is carried out in a suitable solvent, such as pyridine, under reflux conditions. The product is then isolated and purified through crystallization or other appropriate methods .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the choice of solvents and reagents is carefully considered to minimize environmental impact and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the chloride ion.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Reduction: Formation of 1-(2,4-diaminophenyl)-3,4-dimethyl-pyridinium chloride.
Oxidation: Formation of 1-(2,4-dinitrophenyl)-3,4-dicarboxypyridinium chloride.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes
Mecanismo De Acción
The mechanism of action of 1-(2,4-dinitrophenyl)-3,4-dimethyl-pyridinium chloride involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the pyridinium moiety can engage in ionic interactions with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and its toxic effects.
1-(2,4-Dinitrophenyl)pyridinium chloride: A closely related compound with similar reactivity but different substitution patterns.
Uniqueness: 1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride is unique due to the presence of both nitro and methyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
1-(2,4-dinitrophenyl)-3,4-dimethylpyridin-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N3O4.ClH/c1-9-5-6-14(8-10(9)2)12-4-3-11(15(17)18)7-13(12)16(19)20;/h3-8H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQYZKUEYYXRP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440515 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-3,4-dimethylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80253-79-8 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-3,4-dimethylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
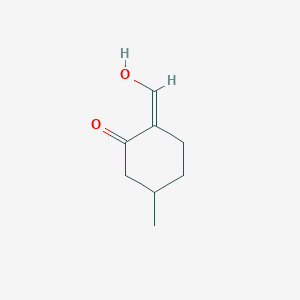
![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)
![2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B131041.png)
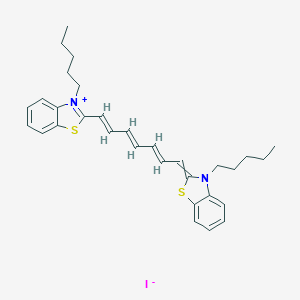
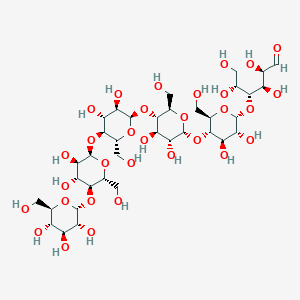
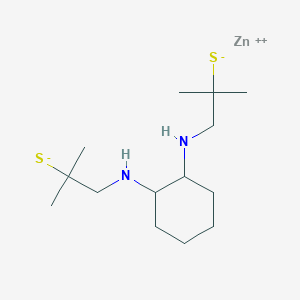
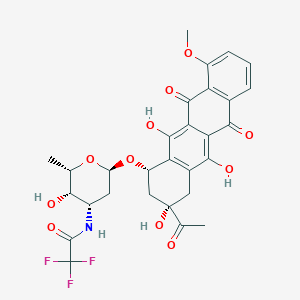
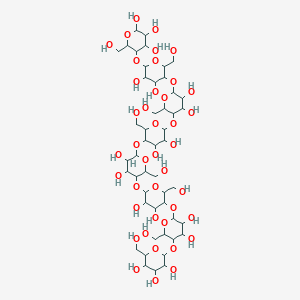

![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
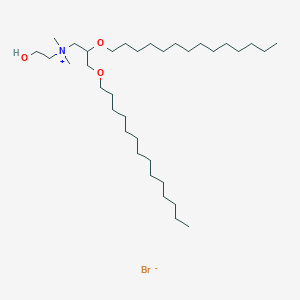
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)
